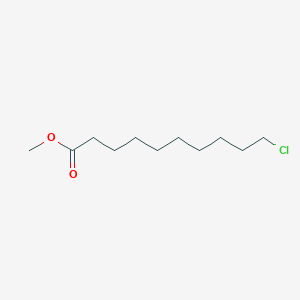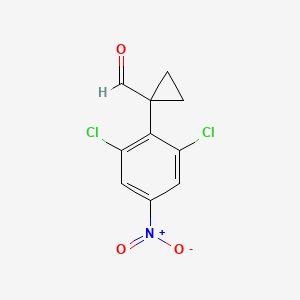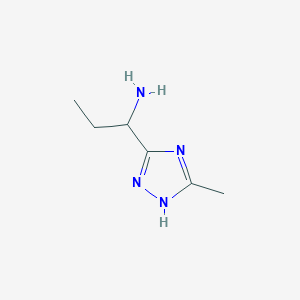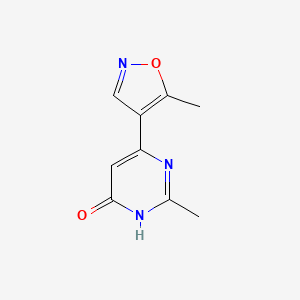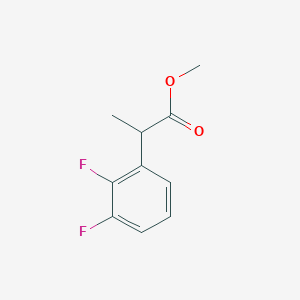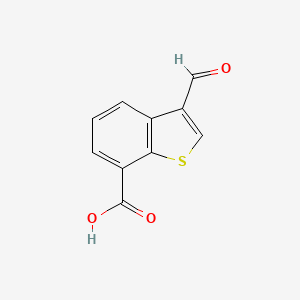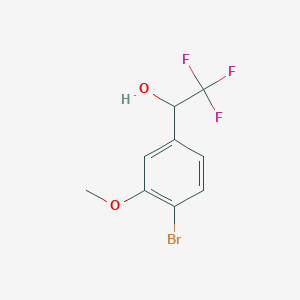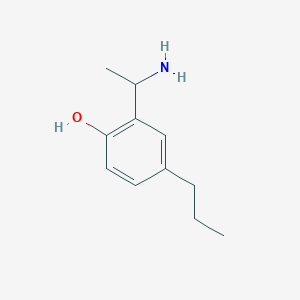
2-(1-Aminoethyl)-4-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminoethyl)-4-propylphenol is an organic compound with a phenolic structure, characterized by the presence of an aminoethyl group and a propyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-propylphenol typically involves the alkylation of 4-propylphenol with an appropriate aminoethylating agent. One common method is the reaction of 4-propylphenol with 2-bromoethylamine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfo, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(1-Aminoethyl)-4-propylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-propylphenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various receptors or enzymes, potentially modulating their activity. The phenolic group may also participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of a propyl group.
2-(1-Aminoethyl)-4-methylphenol: Similar structure but with a methyl group instead of a propyl group.
2-(1-Aminoethyl)-4-ethylphenol: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2-(1-Aminoethyl)-4-propylphenol is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. The propyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-propylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-8,13H,3-4,12H2,1-2H3 |
InChI Key |
OXUIIKRNYCXVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13340535.png)
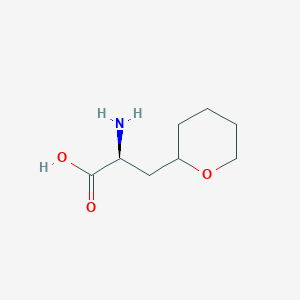

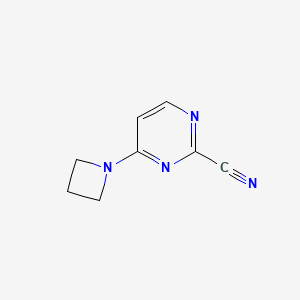
![3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13340557.png)
